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Compound of Interest

Compound Name: 2,6-Dichlorobenzaldehyde

Cat. No.: B137635 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Dichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and

agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers,

scientists, and professionals in drug development.

Data Presentation
The spectroscopic data for 2,6-Dichlorobenzaldehyde has been compiled from various

spectral databases and is presented in the tables below for clear and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2,6-Dichlorobenzaldehyde exhibits distinct signals corresponding to

the aldehydic and aromatic protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.5 Singlet 1H
Aldehyde proton (-

CHO)

~7.5-7.6 Multiplet 3H
Aromatic protons (H-

3, H-4, H-5)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

~189 Carbonyl carbon (C=O)

~136 Aromatic carbon (C-1)

~135 Aromatic carbons (C-2, C-6)

~132 Aromatic carbon (C-4)

~129 Aromatic carbons (C-3, C-5)

Infrared (IR) Spectroscopy
The IR spectrum of 2,6-Dichlorobenzaldehyde reveals characteristic absorption bands for its

functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Weak Aromatic C-H stretch

~2860, ~2760 Weak
Aldehyde C-H stretch (Fermi

resonance)

~1700 Strong Carbonyl (C=O) stretch

~1570, ~1430 Medium Aromatic C=C ring stretch

~1150 Medium C-Cl stretch

~800 Strong C-H out-of-plane bend

Mass Spectrometry (MS)
The mass spectrum of 2,6-Dichlorobenzaldehyde, typically obtained by electron impact (EI)

ionization, shows a distinct fragmentation pattern.

Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment

174/176/178 High [M]⁺ (Molecular ion)

173/175/177 High [M-H]⁺

145/147/149 Medium [M-CHO]⁺

139/141 Medium [M-Cl]⁺

111 High [C₆H₄Cl]⁺

75 Medium [C₆H₃]⁺

Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)
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Sample Preparation: Dissolve 10-20 mg of 2,6-Dichlorobenzaldehyde in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency using

the deuterium signal from the solvent. Shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-degree pulse angle, a spectral width of 15 ppm, an acquisition time

of 2-3 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due

to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the TMS

signal.

Infrared (IR) Spectroscopy (ATR Method)
Sample Preparation: Place a small amount of solid 2,6-Dichlorobenzaldehyde directly onto

the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric and instrument-related absorptions.

Sample Spectrum: Apply pressure to the sample using the ATR anvil to ensure good contact

with the crystal. Record the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (Electron Impact)
Sample Introduction: Introduce a small amount of 2,6-Dichlorobenzaldehyde into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography
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(GC).

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),

which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

proposed mass spectral fragmentation pathway for 2,6-Dichlorobenzaldehyde.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Proposed mass spectral fragmentation pathway of 2,6-Dichlorobenzaldehyde.

To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichlorobenzaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b137635#spectroscopic-data-of-2-6-
dichlorobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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